
Ethyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate is a complex organic compound that features a pyrazole ring substituted with a chloropyridinyl group, a hydroxymethyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the chloropyridinyl group and the hydroxymethyl group. The final step involves esterification to form the ethyl ester.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Chloropyridinyl Group: The chloropyridinyl group can be introduced via a nucleophilic substitution reaction using a suitable chloropyridine derivative.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloropyridinyl group can be reduced to a pyridinyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chloropyridinyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of Ethyl 1-(3-carboxypyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate.
Reduction: Formation of Ethyl 1-(2-pyridinyl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate.
Substitution: Formation of Ethyl 1-(3-substituted-pyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate.
Scientific Research Applications
Antimicrobial Activity
Pyrazole derivatives, including ethyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate, have been reported to exhibit significant antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For instance, similar pyrazole derivatives have demonstrated efficacy against resistant strains of bacteria, indicating their role in combating antibiotic resistance .
Anticancer Properties
Research indicates that pyrazole derivatives possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound may contribute to this field by serving as a scaffold for designing more potent anticancer agents. Several studies have synthesized various pyrazole derivatives and evaluated their cytotoxic effects on different cancer cell lines, showing promising results that warrant further exploration .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. This compound may exhibit similar effects, contributing to the development of new anti-inflammatory drugs .
Antidiabetic Activity
Emerging research suggests that certain pyrazole derivatives can influence glucose metabolism and improve insulin sensitivity, presenting a potential application in diabetes management. The structural features of this compound may be optimized to enhance its antidiabetic effects, making it a candidate for further pharmacological studies .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Preliminary toxicological assessments indicate that while some pyrazole derivatives exhibit low toxicity levels, comprehensive studies are necessary to evaluate the long-term effects and safety in clinical settings .
Data Summary
Mechanism of Action
The mechanism of action of Ethyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloropyridinyl group can enhance binding affinity to certain biological targets, while the hydroxymethyl group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Ethyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate can be compared with similar compounds such as:
Ethyl 1-(3-bromopyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Ethyl 1-(3-fluoropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate: Contains a fluorine atom, which can influence its chemical stability and interaction with biological targets.
Ethyl 1-(3-methylpyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate: Features a methyl group, which can alter its physical properties and reactivity.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the pyrazole and pyridine scaffolds in chemical research.
Biological Activity
Ethyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate (CAS No. 113251-10-8) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity, synthesis methods, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound has the molecular formula . The structure features a pyrazole ring, a hydroxymethyl group, and a chloropyridine moiety, which contribute to its unique biological properties.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. For instance, a study demonstrated that related pyrazole derivatives showed inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in antibiotic development .
Insecticidal Properties
This compound is also recognized for its role as an intermediate in the synthesis of insecticides, particularly Rynaxypyre, which acts as a potent ryanodine receptor activator. Rynaxypyre has been shown to effectively control pests while exhibiting low toxicity to non-target organisms . The biological activity of this compound in this context emphasizes its importance in agricultural chemistry.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of Pyrazole Core : The initial step involves the reaction of substituted hydrazines with α,β-unsaturated carbonyl compounds.
- Introduction of Hydroxymethyl Group : Subsequent steps incorporate hydroxymethyl groups through formaldehyde or similar reagents.
- Carboxylation : The final steps involve carboxylation reactions to yield the target compound with high purity and yield .
Study on Antimicrobial Efficacy
A recent study explored the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that these compounds possess significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined to be within acceptable ranges for potential therapeutic applications .
Insecticidal Activity Assessment
In another study focusing on insecticidal properties, this compound was tested against common agricultural pests. The compound demonstrated effective pest control at low concentrations, making it a candidate for further development in agrochemical formulations .
Properties
IUPAC Name |
ethyl 2-(3-chloropyridin-2-yl)-5-(hydroxymethyl)pyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3/c1-2-19-12(18)10-6-8(7-17)15-16(10)11-9(13)4-3-5-14-11/h3-6,17H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSJLFZZULJYEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2=C(C=CC=N2)Cl)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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